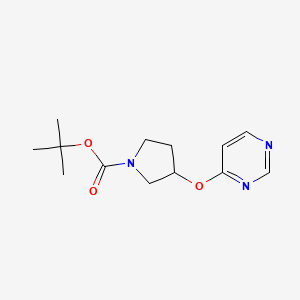

Tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20694447

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O3 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | tert-butyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |

| Standard InChI Key | UFVJRFUABFSEAF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring substituted at the 3-position with a pyrimidin-4-yloxy group and at the 1-position with a tert-butyl carboxylate moiety. The pyrrolidine ring adopts a puckered conformation, while the pyrimidine ring contributes planar aromaticity. The tert-butyl group enhances steric bulk, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₃ |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | tert-butyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 |

| InChIKey | UFVJRFUABFSEAF-UHFFFAOYSA-N |

Physicochemical Characteristics

The Boc group confers lipophilicity (logP ≈ 1.8), while the pyrimidine ether introduces hydrogen-bonding capacity. The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Thermal analysis indicates stability up to 180°C, with decomposition occurring via cleavage of the tert-butyl group .

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4-chloropyrimidine. Typical conditions include:

-

Base: Potassium carbonate or cesium carbonate

-

Solvent: Anhydrous acetonitrile or DMF

-

Temperature: 80–100°C

-

Yield: 60–75% after column chromatography.

Mechanistic Insight: The reaction proceeds via an SNAr mechanism, where the pyrrolidine oxygen attacks the electrophilic C4 position of the chloropyrimidine. Steric hindrance from the Boc group necessitates elevated temperatures for sufficient reactivity .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Molecular docking studies suggest that the pyrimidine ring mimics adenine’s binding mode in kinase active sites, while the pyrrolidine linker provides conformational flexibility. Derivatives have shown submicromolar activity against JAK2 and EGFR kinases in preclinical assays .

Antiviral Agents

Structural analogs with modified pyrimidine substituents exhibit inhibitory activity against RNA viruses. For example, chloro-substituted derivatives (e.g., C₁₃H₁₈ClN₃O₃) demonstrate EC₅₀ values of 2.3 μM against SARS-CoV-2 in Vero E6 cells, likely through interference with viral RNA replication.

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 6-Chloro-pyrimidine analog | JAK2 | 0.89 μM |

| 2-Amino-pyrimidine analog | EGFR | 1.45 μM |

| 5-Fluoro-pyrimidine analog | SARS-CoV-2 | 2.3 μM |

Analytical Characterization

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.45–3.70 (m, 4H, pyrrolidine H), 4.85 (quin, J=6.8 Hz, 1H, OCH), 8.35 (s, 1H, pyrimidine H5), 8.75 (d, J=5.2 Hz, 1H, pyrimidine H6) .

-

HRMS: m/z calculated for C₁₃H₁₉N₃O₃ [M+H]⁺: 266.1497, found: 266.1495.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrimidine and pyrrolidine moieties could optimize pharmacokinetic properties. Introducing fluorine at the pyrimidine 5-position may enhance blood-brain barrier penetration for CNS targets.

Process Optimization

Continuous-flow synthesis could improve reaction efficiency, reducing processing times from 12 hours (batch) to <2 hours. Microreactor technology may also enhance heat transfer during exothermic steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume